molecular formula C12H13NO2 B187301 1,2,3-Trimethyl-1H-indole-5-carboxylic acid CAS No. 356773-97-2

1,2,3-Trimethyl-1H-indole-5-carboxylic acid

Cat. No. B187301
CAS RN: 356773-97-2
M. Wt: 203.24 g/mol
InChI Key: WMRXNYCNGNFJOH-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-1H-indole-5-carboxylic acid is a biochemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is used for research purposes .


Synthesis Analysis

The synthesis of indole derivatives, including 1,2,3-Trimethyl-1H-indole-5-carboxylic acid, has been a subject of interest in recent years . Various methods have been developed for the preparation of indole derivatives, such as the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .


Molecular Structure Analysis

The molecular structure of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid consists of 12 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

1,2,3-Trimethyl-1H-indole-5-carboxylic acid has a molecular weight of 203.24 .

Scientific Research Applications

Biomedical Imaging

Indole derivatives are used in the development of fluorescent probes for biomedical imaging. These probes can be utilized for real-time imaging of various biological processes, such as tumor growth, acute ischemia, and the expression of specific receptors like integrin in living organisms .

Cancer Therapy

Indoles have been studied for their potential in treating cancer. They can act as biologically active compounds targeting cancer cells, offering a pathway for developing new anticancer drugs .

Antimicrobial Agents

The antimicrobial properties of indole derivatives make them candidates for treating infections caused by bacteria and other microbes. This application is crucial in the development of new antibiotics .

Neurological Disorders

Some indole derivatives are investigated for their role in treating neurological disorders. Their interaction with various biological pathways can lead to new treatments for these conditions .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth and development in higher plants. This application is significant in agriculture and botany research .

Gut Microbiota Interaction

Indole derivatives are involved in gut microbiota interactions, influencing various physiological processes. They can activate specific receptors like AHR (Aryl hydrocarbon receptor), which plays a role in maintaining gut homeostasis .

Mechanism of Action

Biochemical Pathways:

Indole derivatives, including indole-5-carboxylic acid, are significant heterocyclic systems found in natural products and drugs

Action Environment:

Environmental factors play a crucial role in the compound’s efficacy and stability. These factors include pH, temperature, and the presence of other molecules. For instance, acidic conditions may affect its solubility and stability.

: Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link

properties

IUPAC Name

1,2,3-trimethylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-8(2)13(3)11-5-4-9(12(14)15)6-10(7)11/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRXNYCNGNFJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346044
Record name 1,2,3-Trimethyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trimethyl-1H-indole-5-carboxylic acid

CAS RN

356773-97-2
Record name 1,2,3-Trimethyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-trimethyl-1H-indole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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